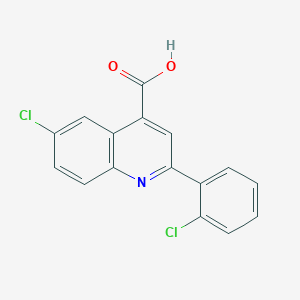

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

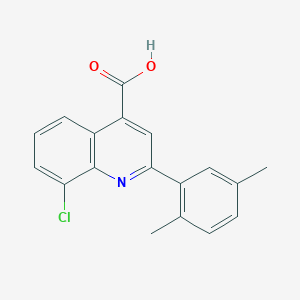

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C16H9Cl2NO2 . It is a solid substance at ambient temperature .

Synthesis Analysis

Quinoline, the core structure of this compound, has been extensively studied in the field of synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . It also contains two chlorine atoms and a carboxylic acid group .Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, can undergo various chemical reactions. The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects .Physical And Chemical Properties Analysis

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is a solid at ambient temperature . Its molecular weight is 318.16 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, are known for their antimicrobial properties. They are effective against a range of Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring . These compounds can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death .

Anticancer Potential

The quinoline nucleus is present in many bioactive compounds with anticancer activity. Research indicates that quinoline derivatives can be used to synthesize and investigate new structural prototypes with effective anticancer properties . The therapeutic potential of these compounds is being explored in various cancer types, with a focus on improving pharmacodynamics and minimizing side effects.

Antimalarial Activity

Quinolines are historically significant in the treatment of malaria. Derivatives of quinoline, such as chloroquine, have been used extensively in antimalarial therapy. The research on 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid may contribute to the development of new antimalarial drugs with improved efficacy and resistance profiles .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant effects of quinoline derivatives make them candidates for treating inflammatory diseases. They can modulate inflammatory pathways and reduce oxidative stress, which is beneficial in conditions like arthritis and other chronic inflammatory disorders .

Antidepressant and Anticonvulsant Properties

Quinoline derivatives exhibit potential as antidepressant and anticonvulsant agents. Their ability to interact with various neurotransmitter systems may provide a basis for developing new treatments for neurological disorders .

Antihypertensive Applications

Some quinoline derivatives have shown antihypertensive effects, which could be harnessed in the management of high blood pressure. The exploration of 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid in this context could lead to novel therapeutic agents for cardiovascular diseases .

Antiviral Efficacy

The antiviral properties of quinoline derivatives, including activity against HIV, are of significant interest. The structural modification of quinoline compounds can result in improved therapeutic effects against various viral infections .

Applications in Material Science

Beyond their biomedical applications, quinoline derivatives are also utilized in material science. They serve as catalysts, dyes, and in the synthesis of materials for electronic devices. The unique properties of quinoline compounds can be leveraged to develop new materials with specific functionalities .

Wirkmechanismus

While the specific mechanism of action for 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities. For example, they have been studied as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression .

Zukünftige Richtungen

Quinoline derivatives, including 6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid, continue to be of interest in the field of medicinal chemistry. They are being studied for their potential as novel therapeutic agents with applications in various areas such as antimicrobial, antiviral, and anticancer therapies . Future research will likely focus on the synthesis of new structural prototypes with improved biological activity and the investigation of their mechanisms of action .

Eigenschaften

IUPAC Name |

6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGSLRADSMSFOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398137 |

Source

|

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

CAS RN |

590376-91-3 |

Source

|

| Record name | 6-chloro-2-(2-chlorophenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)